3-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide
Description
3-Phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a phenyl group at the third carbon and a piperidine ring substituted with a thiophen-2-yl moiety. The piperidine ring is further connected to the amide nitrogen via an ethyl chain. The thiophene ring, a sulfur-containing heterocycle, may enhance lipophilicity and influence binding interactions compared to purely aromatic systems .
Properties
IUPAC Name |
3-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c23-20(9-8-17-5-2-1-3-6-17)21-12-15-22-13-10-18(11-14-22)19-7-4-16-24-19/h1-7,16,18H,8-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWKPKWMDLSBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound’s structural analogues can be categorized based on variations in the amide chain, piperidine/piperazine substituents, and heterocyclic motifs. Below is a comparative analysis of selected compounds:
Key Structural and Functional Differences
- Piperidine vs. Piperazine Rings: The target compound’s piperidine ring (vs. Piperazine derivatives often exhibit enhanced solubility but may compromise blood-brain barrier penetration compared to piperidine systems .
- Thiophene vs. Phenyl/Thiazole Substituents : The thiophen-2-yl group in the target compound introduces sulfur-mediated hydrophobic interactions and π-stacking, contrasting with dichlorophenyl () or thiazole () motifs. Thiophene’s electron-rich nature may improve binding to aromatic residues in enzyme active sites .
- Amide Chain Length : The propanamide chain (C3) in the target compound is shorter than pentanamide (C5) in , which could affect conformational flexibility and target engagement. Shorter chains may reduce entropic penalties during binding .
Pharmacological and Physicochemical Properties
- Receptor Selectivity : Piperidine-thiophene systems (target compound) may exhibit distinct receptor profiles compared to piperazine-dichlorophenyl derivatives (). For example, dopamine D3 selectivity in ’s compound contrasts with opioid receptor activity in ’s propanamide analogs .
- Enzyme Inhibition : The thiourea-linked analog (7904688, ) demonstrated utility in Mycobacterium tuberculosis enzyme inhibition, suggesting that the target compound’s thiophene-piperidine system could similarly target microbial enzymes .
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